molecular formula C8H11NO2 B2920208 (6-Methoxy-3-methylpyridin-2-yl)methanol CAS No. 1379034-97-5

(6-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B2920208
CAS No.: 1379034-97-5
M. Wt: 153.181
InChI Key: AXXNTOOBEYKLEX-UHFFFAOYSA-N
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Description

(6-Methoxy-3-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, featuring a methoxy group at the 6-position, a methyl group at the 3-position, and a hydroxymethyl group at the 2-position.

Mechanism of Action

Mode of Action

It is known that methoxy and methyl groups in a pyridine ring can have various effects on biological systems .

Biochemical Pathways

Pyridine derivatives have been found to interact with various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (6-Methoxy-3-methylpyridin-2-yl)methanol are not well studied. As a small molecule, it is expected to have good absorption and distribution properties. The methoxy and methyl groups may influence its metabolism and excretion .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of this compound may also be affected by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-3-methylpyridin-2-yl)methanol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-3-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methoxy-3-methylpyridin-2-yl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups at specific positions on the pyridine ring can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

(6-methoxy-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-3-4-8(11-2)9-7(6)5-10/h3-4,10H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNTOOBEYKLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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